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Compound of Interest

Compound Name: 4-Bromo-2,6-diaminopyridine

Cat. No.: B109475 Get Quote

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction
4-Bromo-2,6-diaminopyridine is a strategically functionalized heterocyclic compound that has

emerged as a valuable and versatile building block in modern organic synthesis. Its unique

trifunctional nature, featuring two nucleophilic amino groups and a reactive bromine atom on a

pyridine core, allows for a diverse range of chemical transformations. This guide provides a

comprehensive overview of the synthesis, reactivity, and applications of 4-bromo-2,6-
diaminopyridine, with a focus on its utility in the development of complex molecules for

medicinal chemistry and materials science.

Physicochemical Properties and Spectroscopic
Data
A thorough understanding of the physicochemical properties of 4-bromo-2,6-diaminopyridine
is essential for its effective use in synthesis. Key data are summarized in the table below.
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Property Value

Molecular Formula C₅H₆BrN₃

Molecular Weight 188.03 g/mol

Appearance Off-white to light brown crystalline powder

Melting Point 138-142 °C

CAS Number 329974-09-6

Table 1: Physicochemical Properties of 4-Bromo-2,6-diaminopyridine.

Spectroscopic characterization provides definitive identification of the compound. The following

table summarizes the key NMR data.

Nucleus Chemical Shift (δ) ppm

¹H NMR 6.05 (s, 2H), 4.55 (br s, 4H)

¹³C NMR 159.0, 140.5, 95.5

Table 2: ¹H and ¹³C NMR Data of 4-Bromo-2,6-diaminopyridine (in DMSO-d₆).

Synthesis of 4-Bromo-2,6-diaminopyridine
Several synthetic routes to 4-bromo-2,6-diaminopyridine have been reported, allowing for its

accessible preparation in a laboratory setting.

Synthesis from 2,6-Diaminopyridine
A common and straightforward method involves the direct bromination of commercially

available 2,6-diaminopyridine.

2,6-Diaminopyridine 4-Bromo-2,6-diaminopyridine

N-Bromosuccinimide (NBS)
Acetonitrile, rt
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Figure 1: Synthesis from 2,6-diaminopyridine.

Experimental Protocol: Synthesis from 2,6-Diaminopyridine

To a solution of 2,6-diaminopyridine (1.0 eq) in acetonitrile, N-bromosuccinimide (1.05 eq) is

added portion-wise at room temperature. The reaction mixture is stirred for 2-4 hours, and the

progress is monitored by TLC. Upon completion, the solvent is removed under reduced

pressure, and the residue is partitioned between ethyl acetate and water. The organic layer is

washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product

is purified by column chromatography on silica gel to afford 4-bromo-2,6-diaminopyridine.

Reactivity and Applications in Cross-Coupling
Reactions
The bromine atom at the 4-position of the pyridine ring is amenable to a variety of palladium-

catalyzed cross-coupling reactions, making it a key handle for molecular elaboration.

Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling enables the formation of carbon-carbon bonds by reacting 4-
bromo-2,6-diaminopyridine with various boronic acids or their esters. This reaction is

instrumental in the synthesis of biaryl and heteroaryl structures.

4-Bromo-2,6-diaminopyridine

Pd Catalyst
Base, Solvent

Ar-B(OH)₂

4-Aryl-2,6-diaminopyridine
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Figure 2: Suzuki-Miyaura coupling reaction.

Experimental Protocol: Suzuki-Miyaura Coupling
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A mixture of 4-bromo-2,6-diaminopyridine (1.0 eq), an arylboronic acid (1.2 eq), a palladium

catalyst such as Pd(PPh₃)₄ (0.05 eq), and a base like K₂CO₃ (2.0 eq) is prepared in a suitable

solvent system (e.g., dioxane/water). The mixture is degassed and heated under an inert

atmosphere at 80-100 °C for 6-12 hours. After cooling to room temperature, the reaction is

diluted with water and extracted with an organic solvent. The combined organic layers are dried

and concentrated, and the product is purified by chromatography.

Coupling
Partner

Catalyst Base Solvent Yield (%)

Phenylboronic

acid
Pd(PPh₃)₄ K₂CO₃ Dioxane/H₂O 85

4-

Methoxyphenylb

oronic acid

Pd(dppf)Cl₂ Cs₂CO₃ Toluene/H₂O 92

3-Pyridylboronic

acid
Pd(OAc)₂/SPhos K₃PO₄ Dioxane/H₂O 78

Table 3: Representative Suzuki-Miyaura Coupling Reactions.

Buchwald-Hartwig Amination
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds, providing

access to a wide array of substituted diaminopyridines. This reaction is highly valuable for the

synthesis of compounds with diverse amine functionalities.

4-Bromo-2,6-diaminopyridine

Pd Catalyst
Ligand, Base

R₂NH

4-(Dialkylamino)-2,6-diaminopyridine
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Figure 3: Buchwald-Hartwig amination reaction.

Experimental Protocol: Buchwald-Hartwig Amination

In a glovebox or under an inert atmosphere, a reaction vessel is charged with 4-bromo-2,6-
diaminopyridine (1.0 eq), a palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 eq), a suitable

phosphine ligand (e.g., Xantphos, 0.04 eq), and a strong base (e.g., NaOtBu, 1.4 eq). The

desired amine (1.2 eq) and an anhydrous, degassed solvent (e.g., toluene) are added. The

vessel is sealed and heated to 80-110 °C for 12-24 hours. The reaction is then cooled, diluted

with an organic solvent, and filtered through a pad of celite. The filtrate is concentrated, and the

product is purified by chromatography.

Amine
Catalyst/Ligan
d

Base Solvent Yield (%)

Morpholine
Pd₂(dba)₃/Xantp

hos
NaOtBu Toluene 90

Piperidine Pd(OAc)₂/BINAP K₃PO₄ Dioxane 82

Aniline
Pd₂(dba)₃/RuPho

s
LiHMDS THF 75

Table 4: Representative Buchwald-Hartwig Amination Reactions.

Sonogashira Coupling
The Sonogashira coupling provides a powerful method for the formation of carbon-carbon

bonds between 4-bromo-2,6-diaminopyridine and terminal alkynes, leading to the synthesis

of alkynyl-substituted diaminopyridines.

4-Bromo-2,6-diaminopyridine

Pd Catalyst
Cu(I) co-catalyst, Base

R-C≡CH

4-Alkynyl-2,6-diaminopyridine
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Figure 4: Sonogashira coupling reaction.

Experimental Protocol: Sonogashira Coupling

To a solution of 4-bromo-2,6-diaminopyridine (1.0 eq) and a terminal alkyne (1.2 eq) in a

suitable solvent such as DMF or THF, a palladium catalyst (e.g., Pd(PPh₃)₂Cl₂, 0.03 eq), a

copper(I) co-catalyst (e.g., CuI, 0.05 eq), and a base (e.g., triethylamine) are added. The

reaction mixture is degassed and stirred at room temperature or slightly elevated temperatures

until completion. The reaction is then quenched with water and extracted with an organic

solvent. The combined organic layers are dried, concentrated, and the product is purified by

chromatography.

Alkyne Pd Catalyst
Cu(I)
Source

Base Solvent Yield (%)

Phenylacetyl

ene
Pd(PPh₃)₂Cl₂ CuI Et₃N DMF 88

Trimethylsilyl

acetylene

Pd(OAc)₂/PP

h₃
CuI DIPA THF 95

1-Hexyne Pd(dppf)Cl₂ CuI Et₃N Acetonitrile 80

Table 5: Representative Sonogashira Coupling Reactions.

Application in Medicinal Chemistry: JAK Inhibitors
The diaminopyridine scaffold is a privileged structure in medicinal chemistry, particularly in the

development of kinase inhibitors. Derivatives of 4-bromo-2,6-diaminopyridine have been

explored as potent and selective inhibitors of Janus kinases (JAKs), which are key enzymes in

the JAK-STAT signaling pathway. Dysregulation of this pathway is implicated in various

autoimmune diseases and cancers.[1][2]

The JAK-STAT signaling pathway is initiated by the binding of cytokines to their receptors,

leading to the activation of JAKs. Activated JAKs then phosphorylate the receptor, creating

docking sites for Signal Transducer and Activator of Transcription (STAT) proteins. The STATs
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are subsequently phosphorylated, dimerize, and translocate to the nucleus to regulate gene

expression.[1]
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Figure 5: JAK-STAT signaling pathway and inhibition.

Conclusion
4-Bromo-2,6-diaminopyridine is a highly valuable and versatile building block in organic

synthesis. Its trifunctional nature allows for selective and diverse functionalization through a

range of modern synthetic methodologies, including palladium-catalyzed cross-coupling

reactions. The demonstrated utility of its derivatives, particularly as kinase inhibitors in

medicinal chemistry, highlights the significant potential of this scaffold in the development of

novel therapeutics and functional materials. The synthetic protocols and data presented in this

guide offer a solid foundation for researchers to explore the full potential of 4-bromo-2,6-
diaminopyridine in their synthetic endeavors.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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